Cas no 1023816-29-6 (8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde)

8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 8-(dimethylamino)-5-nitroquinoline-2-carbaldehyde
- 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde
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- インチ: 1S/C12H11N3O3/c1-14(2)11-6-5-10(15(17)18)9-4-3-8(7-16)13-12(9)11/h3-7H,1-2H3
- InChIKey: HEAFGAMVSZOTOZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=C(C2C1=CC=C(C=O)N=2)N(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 329
- XLogP3: 1.9
- トポロジー分子極性表面積: 79
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM257145-10g |
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |
1023816-29-6 | 97% | 10g |
$1987 | 2021-08-18 | |
Chemenu | CM257145-1g |
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |
1023816-29-6 | 97% | 1g |
$663 | 2022-06-14 | |
Chemenu | CM257145-5g |
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |
1023816-29-6 | 97% | 5g |
$1510 | 2021-08-18 | |
Chemenu | CM257145-1g |
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde |
1023816-29-6 | 97% | 1g |
$626 | 2021-08-18 |
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehydeに関する追加情報
Introduction to 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde (CAS No. 1023816-29-6)
8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1023816-29-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative combines the structural motifs of quinoline and nitro groups, making it a versatile scaffold for the development of novel bioactive molecules. The presence of both a dimethylamino substituent and a nitro group at specific positions on the quinoline ring imparts unique electronic and steric properties, which are exploited in various chemical transformations and biological assays.
The compound’s significance lies in its potential applications as an intermediate in the synthesis of more complex pharmacophores. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The nitro group, in particular, serves as a valuable handle for further functionalization through reduction or nucleophilic aromatic substitution reactions, enabling the construction of diverse molecular architectures. Meanwhile, the dimethylamino group enhances the compound’s lipophilicity and potential for cell membrane penetration, which is often critical for drug efficacy.
In recent years, 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde has been explored in several cutting-edge research studies aimed at identifying novel therapeutic agents. One notable area of investigation involves its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. By modifying the quinoline core with pharmacophores that interact selectively with kinase active sites, researchers have developed small-molecule inhibitors that modulate these pathways. The aldehyde functionality in 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde provides a reactive site for conjugation with other bioactive moieties or for further derivatization into more potent inhibitors.
Another emerging application of this compound is in the field of photodynamic therapy (PDT). PDT involves the use of photosensitizers that, upon exposure to light, generate reactive oxygen species (ROS) that induce oxidative damage in target cells. Quinoline derivatives have been investigated as photosensitizer candidates due to their ability to absorb light in the visible spectrum and their propensity to form stable metal complexes. The nitro group in 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde can be exploited to facilitate metal coordination, potentially enhancing its phototoxicity. Preliminary studies suggest that metal complexes derived from this compound exhibit promising activity against cancer cell lines, making it a promising candidate for further development.
The synthesis of 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available quinoline precursors. A common synthetic route includes nitration at the 5-position followed by alkylation at the 2-position with dimethylamine. The aldehyde functionality is then introduced via oxidation of an adjacent methylene group or through condensation reactions with formylating agents. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste generation and improving yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The biological evaluation of 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde has revealed intriguing properties that warrant further exploration. In vitro assays have demonstrated modest inhibitory activity against certain bacterial strains and protozoa, suggesting potential applications in treating infectious diseases. Additionally, preliminary cytotoxicity studies indicate that this compound exhibits selective toxicity toward certain cancer cell lines while sparing normal cells. This selectivity is attributed to differences in cellular uptake rates and metabolic processing between cancerous and healthy cells. Further mechanistic studies are required to elucidate the precise mode of action and identify any off-target effects.
The structural flexibility offered by 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde makes it an attractive scaffold for structure-based drug design (SBDD). By leveraging computational modeling techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound interacts with biological targets at an atomic level. This approach has been instrumental in optimizing lead compounds for better affinity and reduced toxicity. For instance, virtual screening campaigns have identified analogs of 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde that exhibit enhanced binding to specific protein targets without compromising solubility or pharmacokinetic properties.
Recent advancements in biocatalysis have also opened new avenues for utilizing 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde as a substrate or intermediate. Enzymes such as cytochrome P450 monooxygenases can be employed to introduce functional groups at precise positions within the quinoline ring, enabling rapid diversification of the molecular library. Such biocatalytic methods complement traditional synthetic approaches by offering higher selectivity and milder reaction conditions under ambient conditions. This synergy between synthetic chemistry and enzymatic transformations holds great promise for accelerating drug discovery pipelines.
The industrial relevance of 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde is underscored by its incorporation into several late-stage clinical candidates developed by leading pharmaceutical companies. These candidates target diverse therapeutic areas, including oncology and neurodegenerative diseases. The success stories involving quinoline derivatives serve as validation for continued investment into this chemical space. As part of a broader effort to combat drug resistance, researchers are exploring modifications to 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde that enhance its bioavailability while maintaining or improving efficacy against resistant strains.
In conclusion,8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde (CAS No. 1023816-29-6) represents a structurally intriguing compound with multifaceted applications across pharmaceutical research and development。 Its unique combination of functional groups makes it a valuable building block for designing novel therapeutics targeting various diseases。 While significant progress has been made, there remains considerable scope for innovation through interdisciplinary collaborations between chemists, biologists, pharmacologists, and computational scientists。 As our understanding of biological systems evolves, so too will our ability to harness compounds like 8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde to address unmet medical needs。
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